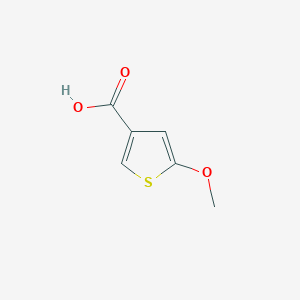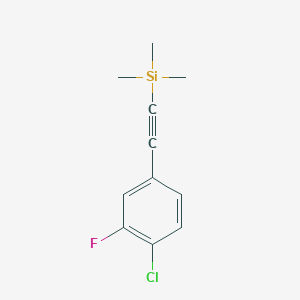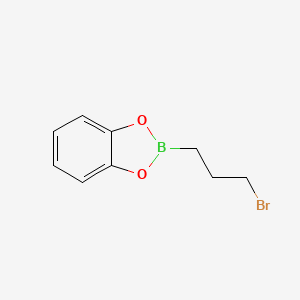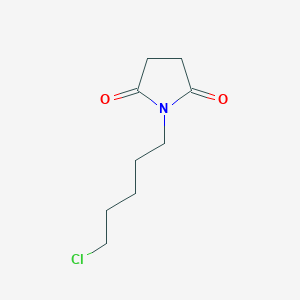
1-(5-Chloropentyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropentyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound consists of a pyrrolidine ring substituted with a 5-chloropentyl group. Pyrrolidine-2,5-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-(5-Chloropentyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimide with 5-chloropentylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
1-(5-Chloropentyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives such as alcohols or amines.
Substitution: The chloropentyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the nucleophile used.
科学研究应用
1-(5-Chloropentyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study specific biological processes.
Medicine: Pyrrolidine-2,5-dione derivatives, including this compound, are investigated for their potential therapeutic applications. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: This compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(5-Chloropentyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
1-(5-Chloropentyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives. Similar compounds include:
1-(5-Bromopentyl)pyrrolidine-2,5-dione: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(5-Methylpentyl)pyrrolidine-2,5-dione: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.
1-(5-Hydroxypentyl)pyrrolidine-2,5-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC 名称 |
1-(5-chloropentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7H2 |
InChI 键 |
LCEOPLCGZWADIN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


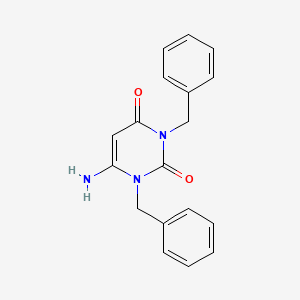
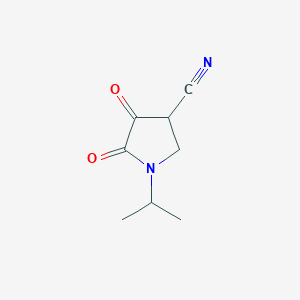
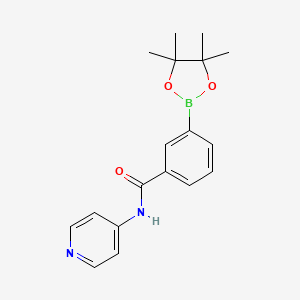
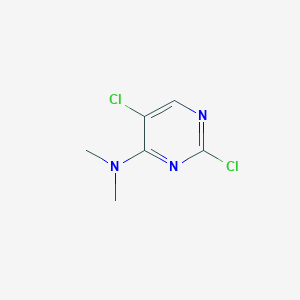
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
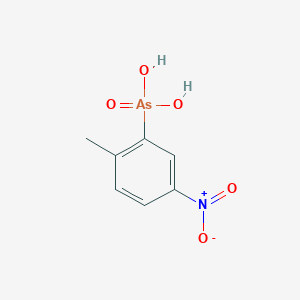
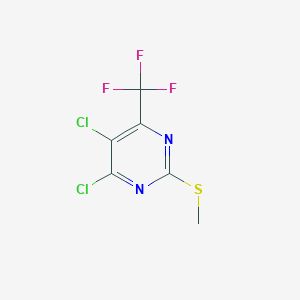


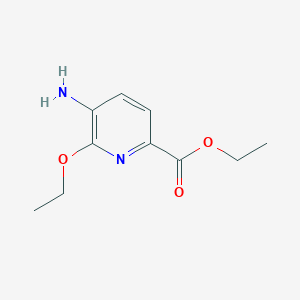
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
